molecular formula C23H36N8O2 B2823805 1,7-bis(2-piperidylethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione CAS No. 898448-99-2

1,7-bis(2-piperidylethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione

Cat. No. B2823805
CAS RN: 898448-99-2
M. Wt: 456.595
InChI Key: MGRPUCGXXWQVIO-UHFFFAOYSA-N
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Description

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Chemical Reactions Analysis

The chemical reactions involving purine derivatives can be quite complex and are often influenced by factors such as temperature, pressure, and the presence of catalysts . Without specific information on “1,7-bis(2-piperidylethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione”, it’s difficult to provide a detailed analysis of its chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, solubility in water, and chemical stability. These properties can often be predicted based on the compound’s molecular structure .

Scientific Research Applications

Molecular Geometry and Interactions

The study of the molecular structure of related compounds, such as theophylline derivatives, reveals insights into their typical geometry and potential for forming hydrogen bonds. These structural analyses are fundamental for understanding how such compounds could interact with biological molecules or be incorporated into larger molecular frameworks for various applications, including as ligands or in the design of novel materials (Karczmarzyk et al., 1995).

Natural Product Derivatives and Antibacterial Activity

Derivatives from natural products, such as those isolated from endophytic fungi, show potential in antibacterial applications. The study of diketopiperazines groups from the fungus Purpureocillium lilacinum suggests the significance of exploring natural product chemistry for discovering new antibacterial agents, highlighting the vast potential of natural compounds for medicinal chemistry (Bara et al., 2020).

Receptor Affinity and Pharmacological Evaluation

Research into purine-2,6-dione derivatives provides insights into their affinity for serotonin receptors and their potential pharmacological applications. Such studies are crucial for the development of compounds with psychotropic activity, demonstrating how structural modifications can influence receptor binding and functional activity, potentially leading to new treatments for psychiatric disorders (Chłoń-Rzepa et al., 2013).

Molecular Solids and Conformational Studies

The synthesis and study of molecular solids from symmetrical bis(piperazine-2,5-diones) show the importance of conformational analysis in designing materials with specific properties. Such research can inform the development of novel materials with potential applications in various fields, including electronics and photonics (Polaske et al., 2009).

Safety and Hazards

The safety and hazards associated with a compound depend on factors such as its reactivity, toxicity, and potential for causing harm to the environment . Without specific information on “1,7-bis(2-piperidylethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione”, it’s difficult to provide a detailed analysis of its safety and hazards.

Future Directions

The future directions for research on a compound often depend on its potential applications. For example, if a compound shows promise as a therapeutic agent, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in clinical trials .

properties

IUPAC Name

3,9-dimethyl-1,7-bis(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N8O2/c1-18-17-30-19-20(24-22(30)31(25-18)16-14-28-11-7-4-8-12-28)26(2)23(33)29(21(19)32)15-13-27-9-5-3-6-10-27/h3-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRPUCGXXWQVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCN4CCCCC4)CCN5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-dimethyl-1,7-bis(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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